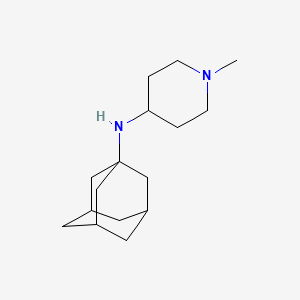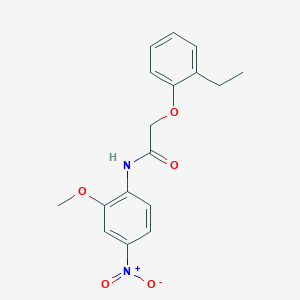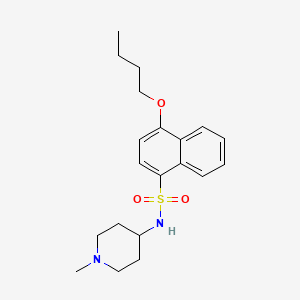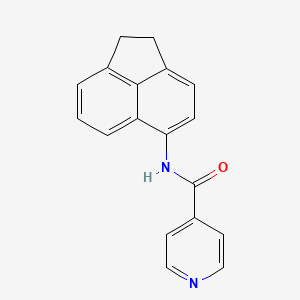
N-1-adamantyl-1-methyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-1-methyl-4-piperidinamine, also known as AAPT or memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and was initially developed as an antiviral agent. However, its potential as a neuroprotective agent was discovered in the 1980s, and it has since been used in the treatment of various neurological disorders.
作用机制
N-1-adamantyl-1-methyl-4-piperidinamine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the excessive activation of the NMDA receptor, N-1-adamantyl-1-methyl-4-piperidinamine helps to prevent excitotoxicity, which is a process that can damage neurons and lead to cell death.
Biochemical and Physiological Effects
N-1-adamantyl-1-methyl-4-piperidinamine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting neuroinflammation, and improving synaptic plasticity. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
N-1-adamantyl-1-methyl-4-piperidinamine has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its relatively short half-life, which requires frequent dosing, and its potential to interact with other drugs or compounds.
未来方向
There are several potential future directions for research on N-1-adamantyl-1-methyl-4-piperidinamine, including:
1. Investigating its potential use in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury.
2. Developing more potent and selective NMDA receptor antagonists based on the structure of N-1-adamantyl-1-methyl-4-piperidinamine.
3. Exploring the mechanisms underlying the neuroprotective effects of N-1-adamantyl-1-methyl-4-piperidinamine, including its effects on neuroinflammation and oxidative stress.
4. Investigating the potential use of N-1-adamantyl-1-methyl-4-piperidinamine in combination with other drugs or compounds to enhance its therapeutic effects.
Conclusion
In conclusion, N-1-adamantyl-1-methyl-4-piperidinamine is a synthetic compound that has shown great potential as a neuroprotective agent in various neurological disorders. Its mechanism of action as a non-competitive NMDA receptor antagonist has been extensively studied, and it has been shown to have various biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also limitations that need to be taken into account. Nevertheless, there are several potential future directions for research on N-1-adamantyl-1-methyl-4-piperidinamine, which could lead to the development of new and more effective treatments for neurological disorders.
合成方法
The synthesis of N-1-adamantyl-1-methyl-4-piperidinamine involves the reaction of 1-adamantylamine with methylamine and 4-chloropiperidine. The reaction is carried out in the presence of a solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The product is then purified by recrystallization or column chromatography.
科学研究应用
N-1-adamantyl-1-methyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to have neuroprotective effects, reduce neuroinflammation, and improve cognitive function in animal models and clinical trials.
属性
IUPAC Name |
N-(1-adamantyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15,17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXBTXPCMTYJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-1-methylpiperidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)


![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5141091.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)
![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)

